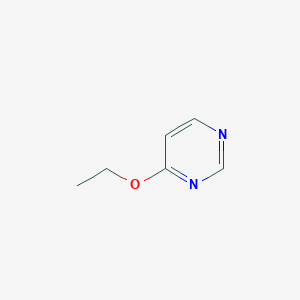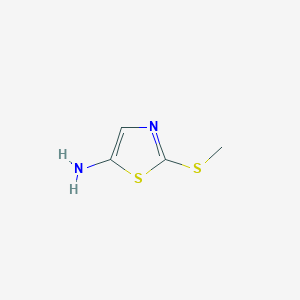
1,8-Naphthyridine-2,7-dicarbaldehyde
Overview
Description
1,8-Naphthyridine-2,7-dicarbaldehyde: is a heterocyclic compound with the molecular formula C10H6N2O2 . It is a derivative of 1,8-naphthyridine, featuring two aldehyde groups at the 2 and 7 positions. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide in anhydrous 1,4-dioxane at 110°C under a nitrogen atmosphere . This method yields the desired dicarbaldehyde with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Condensation: The compound can form imines when reacted with primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Condensation: Primary amines are used under mild acidic or basic conditions to form imines.
Major Products
Oxidation: 1,8-Naphthyridine-2,7-dicarboxylic acid.
Reduction: 1,8-Naphthyridine-2,7-dimethanol.
Condensation: Corresponding imines.
Scientific Research Applications
1,8-Naphthyridine-2,7-dicarbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2,7-dicarbaldehyde largely depends on its chemical reactivity. For instance, in biological applications, it can act as a chelating agent, binding to metal ions and altering their biological activity. The aldehyde groups can also participate in various biochemical reactions, forming Schiff bases with amines, which can further interact with biological targets .
Comparison with Similar Compounds
1,8-Naphthyridine-2,7-dicarbaldehyde can be compared with other naphthyridine derivatives:
1,8-Naphthyridine: The parent compound, lacking the aldehyde groups, is less reactive but still useful in organic synthesis.
2,7-Dimethyl-1,8-naphthyridine: A precursor in the synthesis of this compound, it is less versatile due to the absence of reactive aldehyde groups.
1,8-Naphthyridine-2,7-dicarboxylic acid: An oxidized form of the dicarbaldehyde, it has different reactivity and applications, particularly in coordination chemistry.
This compound stands out due to its dual aldehyde functionality, making it a valuable intermediate in various chemical transformations and applications.
Properties
IUPAC Name |
1,8-naphthyridine-2,7-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPVPJJAPHVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497015 | |
| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65896-28-8 | |
| Record name | 1,8-Naphthyridine-2,7-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B1625708.png)
![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)





